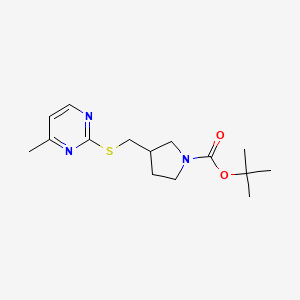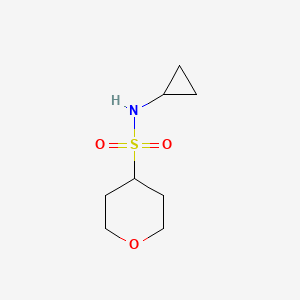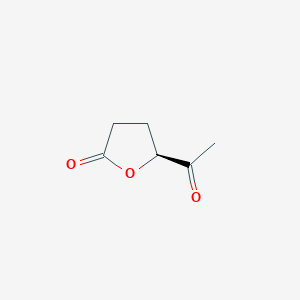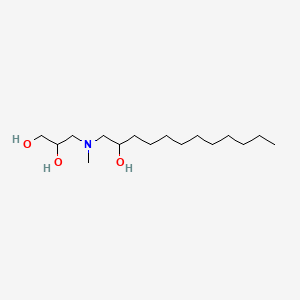
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is an organic compound with the molecular formula C16H35NO3 and a molecular weight of 289.45 g/mol . This compound features a hydroxyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol typically involves the reaction of 2-hydroxydodecylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can modulate membrane fluidity and permeability, affecting cellular signaling pathways and transport processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)propane-1,2-diol: This compound has a similar structure but lacks the long hydrophobic dodecyl chain, making it less effective in membrane-related applications.
3-Dimethylamino-1,2-propanediol: This compound features a dimethylamino group instead of a methylamino group, which can alter its reactivity and interaction with biomolecules.
Uniqueness
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is unique due to its combination of hydrophilic and hydrophobic properties, allowing it to interact with both aqueous and lipid environments. This dual functionality makes it particularly valuable in applications involving cell membranes and lipid-based systems .
Propriétés
Numéro CAS |
60659-36-1 |
|---|---|
Formule moléculaire |
C16H35NO3 |
Poids moléculaire |
289.45 g/mol |
Nom IUPAC |
3-[2-hydroxydodecyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-11-15(19)12-17(2)13-16(20)14-18/h15-16,18-20H,3-14H2,1-2H3 |
Clé InChI |
PFGDHGPYLSLZQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(C)CC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)


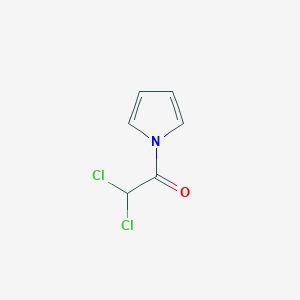


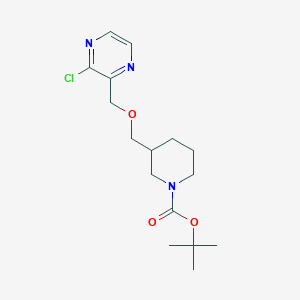
![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
